

Application Note: Quantification of Pentoxyverine Citrate using a Stability-Indicating HPLC-DAD Method

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *Pentoxyverine citrate*

CAS No.: 23142-01-0

Cat. No.: B1668349

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Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the accurate quantification of **pentoxyverine citrate** in pharmaceutical formulations. The described method is stability-indicating, capable of separating **pentoxyverine citrate** from its degradation products. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Pentoxyverine citrate is a non-opioid antitussive agent used for the symptomatic relief of non-productive cough. Accurate and reliable analytical methods are crucial for its quantification in dosage forms to ensure product quality and stability. This document provides a detailed experimental protocol for a stability-indicating HPLC-DAD method, adapted from established and validated procedures.^{[1][2][3]}

Experimental

- HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode-Array Detector (DAD).
- Column: Waters Symmetry C8 (3.9 × 150 mm, 5 μm) or equivalent.[1][2][3]
- Reagents:
 - Acetonitrile (HPLC grade)
 - Phosphoric acid (analytical grade)
 - Water (HPLC grade)
 - **Pentoxiverine citrate** reference standard

A summary of the chromatographic conditions is presented in Table 1.

Table 1: HPLC-DAD Chromatographic Conditions



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Protocols

- Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of **pentoxiverine citrate** reference standard in 25 mL of mobile phase (initial conditions) to obtain a stock solution.

- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-150 µg/mL. [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Accurately transfer a volume of syrup equivalent to 10 mg of **pentoxyverine citrate** into a 100 mL volumetric flask.
- Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
- Make up the volume to 100 mL with the mobile phase and mix thoroughly.
- Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

The method was validated according to ICH guidelines, and the key performance characteristics are summarized in Table 2.

Table 2: Summary of Method Validation Parameters



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Experimental Workflow

The overall workflow for the quantification of **pentoxyverine citrate** is depicted in the following diagram.



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Caption: HPLC-DAD experimental workflow for **pentoxyverine citrate** quantification.

Results and Discussion

The described HPLC-DAD method provides excellent linearity, accuracy, and precision for the quantification of **pentoxyverine citrate**. The use of a C8 column with a gradient elution of phosphoric acid and acetonitrile allows for a good peak shape and a reasonable retention time of approximately 7.03 minutes.[1][2] The detection wavelength of 210 nm was found to be suitable for the analysis of **pentoxyverine citrate**, which is a weak UV-absorbing compound.[1] The stability-indicating nature of the assay was confirmed through forced degradation studies, which showed that the method can effectively separate the parent drug from its degradation products.[1][2]

Conclusion

The HPLC-DAD method detailed in this application note is a reliable and robust procedure for the routine quality control analysis and stability testing of **pentoxyverine citrate** in pharmaceutical formulations. The method is specific, accurate, precise, and linear over a wide concentration range.

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